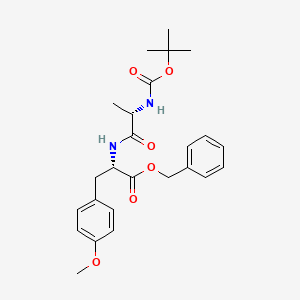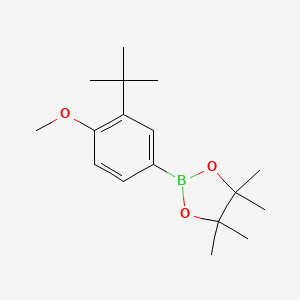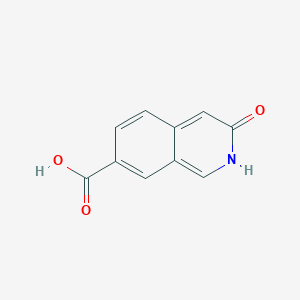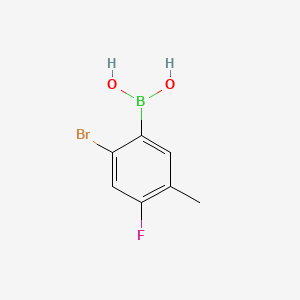
(S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyphenyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide bond can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
(S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity to certain enzymes or receptors.
相似化合物的比较
Similar Compounds
(S)-benzyl 2-((S)-2-amino)propanamido)-3-phenylpropanoate: Lacks the Boc and methoxy groups.
(S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-phenylpropanoate: Lacks the methoxy group.
Uniqueness
(S)-benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoate is unique due to the presence of both the Boc protecting group and the methoxyphenyl group, which confer specific chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C25H32N2O6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C25H32N2O6/c1-17(26-24(30)33-25(2,3)4)22(28)27-21(15-18-11-13-20(31-5)14-12-18)23(29)32-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,30)(H,27,28)/t17-,21-/m0/s1 |
InChI 键 |
GFXOXGJCJRPPMC-UWJYYQICSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

